{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride
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Overview
Description
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its unique bicyclic structure, which includes a nitrogen atom, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary targets of {3-Azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Compounds with similar structures, such as tropane alkaloids, have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to interact with various biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities .
Preparation Methods
The synthesis of {3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired enantiomeric excess and yield .
Chemical Reactions Analysis
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including tropane alkaloids, which have various therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other specialty chemicals
Comparison with Similar Compounds
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride can be compared with other similar compounds, such as:
(8-Azabicyclo[3.2.1]octan-2-yl)methanol hydrochloride: This compound has a similar bicyclic structure but differs in the position of the hydroxyl group.
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound includes an oxygen atom in the bicyclic structure, which can influence its reactivity and applications.
Tropane alkaloids: These natural products share the 8-azabicyclo[3.2.1]octane scaffold and are known for their biological activity and therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-8-6-1-2-7(8)4-9-3-6;/h6-10H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDHYTDPQXRXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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